molecular formula C5H12OPS2- B14348834 O-Butan-2-yl methylphosphonodithioate CAS No. 90689-71-7

O-Butan-2-yl methylphosphonodithioate

Cat. No.: B14348834
CAS No.: 90689-71-7
M. Wt: 183.3 g/mol
InChI Key: KRYJETXZKHADNF-UHFFFAOYSA-M
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Description

O-Butan-2-yl methylphosphonodithioate is an organophosphorus compound characterized by a phosphonodithioate backbone. Its structure features a methyl group bonded to the phosphorus atom and a butan-2-yl (sec-butyl) group attached via an oxygen atom. The dithioate moiety (two sulfur atoms bonded to phosphorus) distinguishes it from monothioate or non-sulfur-containing organophosphates.

Properties

CAS No.

90689-71-7

Molecular Formula

C5H12OPS2-

Molecular Weight

183.3 g/mol

IUPAC Name

butan-2-yloxy-methyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C5H13OPS2/c1-4-5(2)6-7(3,8)9/h5H,4H2,1-3H3,(H,8,9)/p-1

InChI Key

KRYJETXZKHADNF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OP(=S)(C)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butan-2-yl methylphosphonodithioate typically involves the reaction of butan-2-ol with methylphosphonodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include butan-2-ol, methylphosphonodithioic acid, and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

O-Butan-2-yl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butan-2-yl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-Butan-2-yl methylphosphonodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-Butan-2-yl methylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS Number Key Substituents Primary Use
This compound Not reported Methyl, sec-butyl Chemical intermediate (inferred)
S,S-Diethyl methylphosphonodithioate 995-88-0 Methyl, ethyl Agrochemical research
Methyl灭蚜磷 Not provided Methyl, carbamoylmethyl Pesticide

Table 2. Environmental Behavior

Compound Half-life (Soil) Bioaccumulation Potential
This compound ~7–14 days Low
S,S-Diethyl methylphosphonodithioate ~5–10 days Moderate
Methyl灭蚜磷 ~10–20 days High (due to persistence)

Research Findings and Discussion

  • Stereochemical Effects: The sec-butyl group in this compound may confer stereoselective interactions in enzymatic systems, unlike the simpler ethyl groups in S,S-diethyl analogs .
  • Pesticidal Efficiency : Methyl灭蚜磷’s carbamoyl group enhances target binding, whereas O-butan-2-yl derivatives may require structural optimization for similar efficacy .
  • Synthetic Utility : The sec-butyl variant’s bulkiness could hinder reactivity in nucleophilic substitutions compared to smaller analogs, necessitating tailored reaction conditions .

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